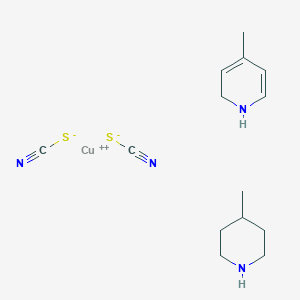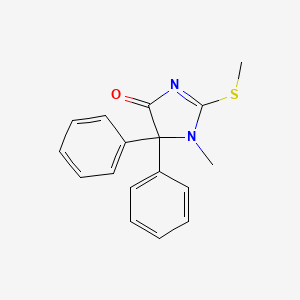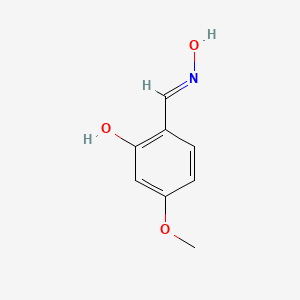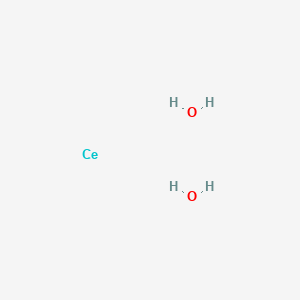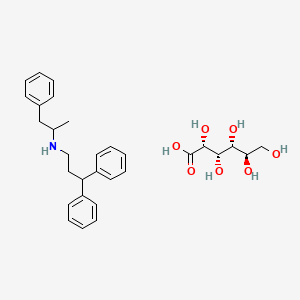
Prenylamine gluconate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prenylamine gluconate is a compound that combines prenylamine, a calcium channel blocker, with gluconate, a derivative of glucose. Prenylamine was historically used as a vasodilator in the treatment of angina pectoris but was withdrawn from the market due to its cardiac side effects . The gluconate component is often used to enhance the solubility and bioavailability of the active compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of prenylamine involves the reaction of 3,3-diphenylpropylamine with 1-methyl-2-phenylethylamine under controlled conditions . The gluconate component can be prepared by reacting gluconic acid-delta-lactone with calcium carbonate at elevated temperatures .
Industrial Production Methods
Industrial production of prenylamine gluconate would likely involve the combination of the synthesized prenylamine with gluconate under specific conditions to ensure stability and efficacy. The process would include steps such as crystallization, filtration, and drying to obtain the final product .
化学反応の分析
Types of Reactions
Prenylamine gluconate can undergo various chemical reactions, including:
Oxidation: Prenylamine can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the prenylamine component, potentially altering its pharmacological properties.
Substitution: Prenylamine can undergo substitution reactions, where functional groups are replaced by other groups, affecting its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could yield deoxygenated products.
科学的研究の応用
Chemistry: It can be used as a reagent in organic synthesis and as a model compound for studying calcium channel blockers.
Biology: Prenylamine gluconate can be used in research to understand its effects on cellular calcium channels and related pathways.
Medicine: Although withdrawn from clinical use, it can still be studied for its pharmacological effects and potential therapeutic applications.
作用機序
Prenylamine gluconate exerts its effects primarily through the prenylamine component, which acts as a calcium channel blocker. It targets calmodulin and myosin light-chain kinase 2 in skeletal and cardiac muscle, leading to decreased sympathetic stimulation on cardiac muscle . This results in partial depletion of catecholamines and a reduction in heart rate. The gluconate component enhances the solubility and bioavailability of prenylamine, facilitating its action.
類似化合物との比較
Similar Compounds
Reserpine: Like prenylamine, reserpine depletes catecholamines but is more selective toward brain tissue.
Magnesium gluconate: Used as a mineral supplement, it shares the gluconate component but has different pharmacological effects.
Uniqueness
Prenylamine gluconate is unique due to its combination of a calcium channel blocker with a gluconate derivative, enhancing its solubility and bioavailability. This combination allows for more effective targeting of cardiac tissue compared to other similar compounds.
特性
CAS番号 |
21156-48-9 |
|---|---|
分子式 |
C30H39NO7 |
分子量 |
525.6 g/mol |
IUPAC名 |
3,3-diphenyl-N-(1-phenylpropan-2-yl)propan-1-amine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C24H27N.C6H12O7/c1-20(19-21-11-5-2-6-12-21)25-18-17-24(22-13-7-3-8-14-22)23-15-9-4-10-16-23;7-1-2(8)3(9)4(10)5(11)6(12)13/h2-16,20,24-25H,17-19H2,1H3;2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1 |
InChIキー |
XWLQOHKWSBPMOX-IFWQJVLJSA-N |
異性体SMILES |
CC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
正規SMILES |
CC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.C(C(C(C(C(C(=O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


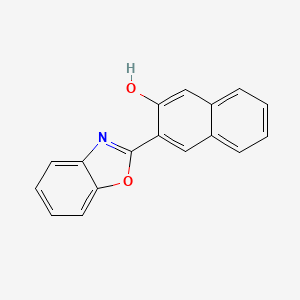

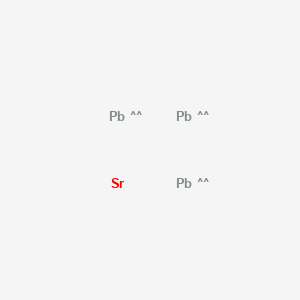
![2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B14713674.png)
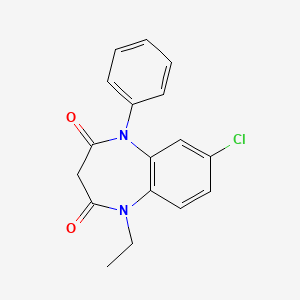

![4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14713695.png)
![3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B14713703.png)
